Cbz-L-Phenylalaninal

Übersicht

Beschreibung

Cbz-L-Phenylalanine (Cbz-L-Phe) is an amino acid derivative that has been used in various scientific and medical research applications. It is a derivative of the essential amino acid L-phenylalanine and is commonly used in biochemistry and physiology research. Cbz-L-Phe has been studied for its ability to act as a substrate for various enzymes, as well as its potential to act as a drug target.

Wissenschaftliche Forschungsanwendungen

-

Non-Enzymatic Synthesis of Dipeptides

- Field : Chemical Engineering and Applied Chemistry

- Application Summary : Cbz-L-Phenylalaninal is used in the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu .

- Method of Application : The synthesis is carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane. N,N’-dicyclohexylcarbodiimide (DCC) is used as a condensing agent .

- Results : The maximum yield of Cbz-Phe-Leu was 0.565 at 80 hours under optimum experimental conditions .

-

Biosynthesis of L-Phenylalanine

- Field : Microbial Cell Factories

- Application Summary : Cbz-L-Phenylalaninal is used in the biosynthesis of L-phenylalanine from inexpensive aromatic precursors .

- Method of Application : An artificial bioconversion process is developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This process opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

- Results : The engineered E. coli containing the two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

-

Pharmaceutical Industry

- Field : Biotechnology

- Application Summary : Cbz-L-Phenylalaninal is used in the pharmaceutical industry for the production of many key compounds . It is used in the immobilization of enzymes, which brings important industrial and environmental advantages such as simplified downstream processing or continuous process operations .

- Method of Application : The use of immobilized enzymes in industry is becoming a routine process for the manufacture of many key compounds in the pharmaceutical industry .

- Results : The large-scale applications of immobilized enzymes have benefits for the pharmaceutical industry .

-

Protein Synthesis

- Field : Molecular Biology

- Application Summary : Cbz-L-Phenylalaninal is used in protein synthesis. It is extensively used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

- Method of Application : Protein synthesis takes place within the nucleus and ribosomes of a cell and is regulated by DNA and RNA . Protein synthesis is a process in which polypeptide chains are formed from DNA sequences that code for combinations of single amino acids inside the cell .

- Results : The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

-

Peptide Synthesis

- Field : Biochemistry

- Application Summary : Cbz-L-Phenylalaninal is used in peptide synthesis. Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another .

- Method of Application : The process generally requires coupling agents and protecting groups . The synthesis lengthens the peptide from the C-terminus to the N-terminus .

- Results : This method is used to create a wide variety of peptides for various applications in research and medicine .

-

Drug Discovery and Development

- Field : Pharmacokinetics

- Application Summary : Cbz-L-Phenylalaninal is used in the discovery and development of new chemical entities as prospective drugs .

- Method of Application : Understanding of ADME (Absorption, Distribution, Metabolism, and Excretion) processes play a very significant role in selection and development of new chemical entity (NCE) as prospective drug .

- Results : Pharmacokinetics is key to understand and quantify the extent and duration of drug exposure, which is intimately linked to drug efficacy and safety, thereby helping to decide upon optimal doses and schedules in patients .

Eigenschaften

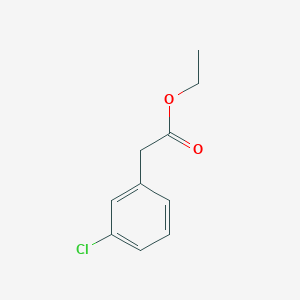

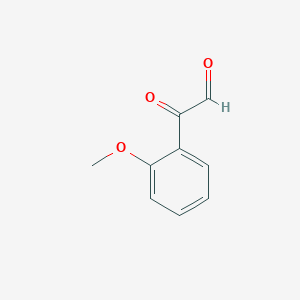

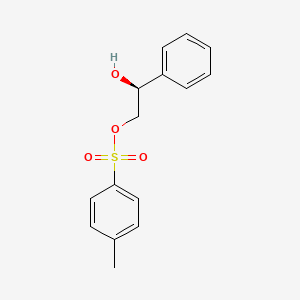

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Phenylalaninal | |

CAS RN |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.